REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:3]1.[S:19]([O:24]C)([O:22][CH3:23])(=[O:21])=[O:20]>C1(C)C(C)=CC=CC=1>[CH3:23][O:22][S:19]([O-:24])(=[O:21])=[O:20].[CH3:1][N+:2]1[N:3]([CH3:23])[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.6 mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.65 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture raised to 105° C. to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained there for 7.5 hours
|
Duration
|
7.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
A brown solid is recovered
|
Type
|
WASH
|
Details
|
washed with xylene
|
Type
|
CUSTOM
|
Details
|
dry acetone to give the product in 88% yield
|
Name
|
|
Type
|
|
Smiles
|
COS(=O)(=O)[O-].C[N+]=1N(C(=CC1C1=CC=CC=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |